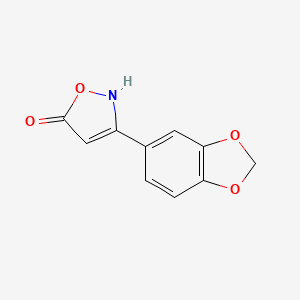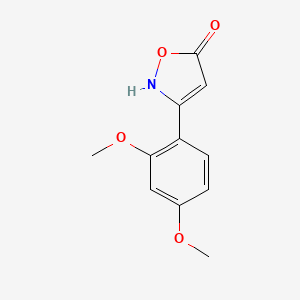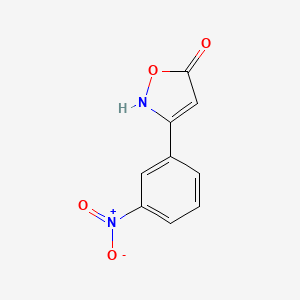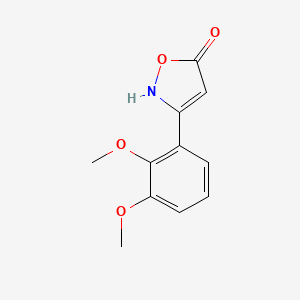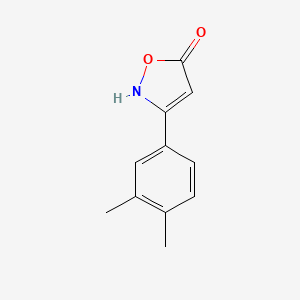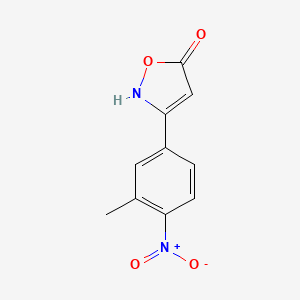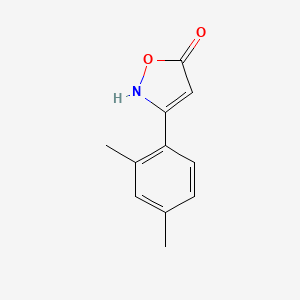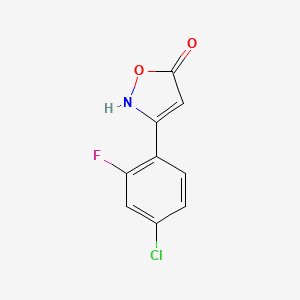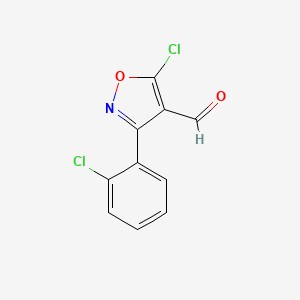
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Anticancer Research
Isoxazole derivatives, including the compound , have been extensively studied for their anticancer properties. The presence of multiple chlorine atoms can potentially enhance the cytotoxicity against various cancer cell lines. For instance, similar structures have shown promising results against breast cancer cells (MCF7) and liver cancer cells (HePG2) by inducing apoptosis and causing cell cycle arrest .
Antiviral Activity
Compounds with an indole nucleus, which is structurally related to isoxazole, have demonstrated significant antiviral activities. Derivatives have been prepared and reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus. The structural similarity suggests that the compound may also possess antiviral capabilities that could be explored .
Anti-inflammatory Applications
Chalcones of indole, which share a common aromatic structure with isoxazoles, have been shown to possess anti-inflammatory activities. This suggests that the compound could be synthesized into derivatives that may act as potent anti-inflammatory agents, potentially useful in the treatment of chronic inflammatory diseases .
Suzuki–Miyaura Cross-Coupling
The compound could serve as a precursor in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its stability and functional group tolerance make it a suitable candidate for creating diverse organic molecules, which is crucial in drug development and material science .
Metal-Free Synthetic Routes
Given the environmental concerns associated with metal-catalyzed reactions, the compound’s potential for metal-free synthetic routes is significant. Isoxazole compounds can be synthesized without the use of metals, offering a more eco-friendly approach to creating compounds with biological interests .
Molecular Chaperone Functions
Isoxazole derivatives have been identified as molecular chaperones that assist in the maturation and structural maintenance of specific target proteins. These functions are vital for cell cycle control and signal transduction, indicating the compound’s potential application in cellular biology research .
Antibiotic Intermediate
Isoxazole compounds have been used as key intermediates in the synthesis of antibiotics such as cloxacillin. The compound could be utilized in the development of new antibiotics, contributing to the fight against resistant bacterial strains .
Pharmacological Activity
The compound’s structure is indicative of a broad spectrum of pharmacological activities. Its derivatives could be synthesized and screened for various activities, including antimicrobial, antitubercular, antidiabetic, and antimalarial, among others. This opens up possibilities for the compound to be a part of new therapeutic agents .
作用機序
Safety and Hazards
特性
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-2-6(8(12)3-5)9-7(4-15)10(13)16-14-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMNYKCCRBDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

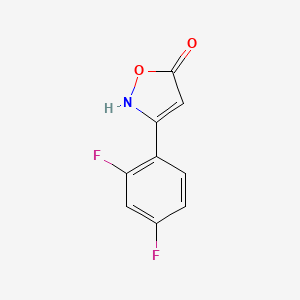
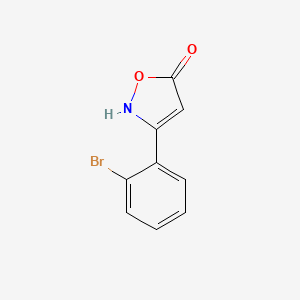

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)
